molecular formula C18H13Cl2F3N2O2 B11934105 H2-Gamendazole

H2-Gamendazole

Cat. No.: B11934105
M. Wt: 417.2 g/mol
InChI Key: OMVYOEVUBVQVKZ-UHFFFAOYSA-N
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Description

H2-Gamendazole is a derivative of the indazole carboxylic acid compound known as gamendazole. It is recognized for its potent antispermatogenic properties, making it a promising candidate for male contraception. The compound has shown efficacy in reducing fertility in male rats without affecting testosterone levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H2-Gamendazole involves the derivatization of lonidamine, an indazole carboxylic acid. The process typically includes the following steps:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: H2-Gamendazole undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring.

    Reduction: Reduction reactions can modify the functional groups attached to the indazole ring.

    Substitution: Substitution reactions can occur at the benzyl and trifluoromethyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or deoxygenated products.

Scientific Research Applications

H2-Gamendazole has several scientific research applications:

Mechanism of Action

H2-Gamendazole exerts its effects by targeting specific molecular pathways:

    Molecular Targets: The compound binds to heat shock protein 90 (HSP90) and eukaryotic translation elongation factor 1 alpha 1 (EEF1A1).

    Pathways Involved: By binding to these proteins, this compound disrupts their function, leading to the degradation of client proteins such as AKT1 and ERBB2. .

Comparison with Similar Compounds

    Gamendazole: The parent compound from which H2-Gamendazole is derived.

    Lonidamine: An indazole carboxylic acid with similar structural features.

    Other Indazole Derivatives: Compounds with similar indazole ring structures but different functional groups.

Uniqueness of this compound: this compound is unique due to its potent antispermatogenic activity and its dual targeting of HSP90 and EEF1A1. This dual targeting mechanism distinguishes it from other similar compounds, making it a promising candidate for further research and development .

Biological Activity

H2-gamendazole (H2-GMZ) is a derivative of lonidamine, primarily researched for its potential as a therapeutic agent in the treatment of autosomal dominant polycystic kidney disease (ADPKD) and as a male contraceptive. This article delves into the compound's biological activities, mechanisms of action, and relevant case studies.

H2-GMZ exhibits several biological activities that make it a promising candidate for therapeutic applications:

  • Inhibition of CFTR Activity : H2-GMZ effectively inhibits the cystic fibrosis transmembrane conductance regulator (CFTR)-dependent chloride secretion, which is crucial in cyst formation in ADPKD. Studies have shown that H2-GMZ is more effective than its parent compound, lonidamine, in blocking forskolin-induced chloride secretion in human ADPKD cells .
  • Impact on Cell Proliferation : The compound significantly reduces cell proliferation induced by cAMP and epidermal growth factor (EGF). It achieves this by decreasing the expression of key proteins involved in cell cycle regulation, including ERBB2, AKT, and cyclin-dependent kinase 4 (CDK4), which are client proteins of heat shock protein 90 (HSP90) .
  • Alteration of Cytoskeletal Dynamics : H2-GMZ also affects cytoskeletal organization, leading to decreased cell motility and altered actin dynamics in treated cells . This is particularly relevant for its potential use in inhibiting cyst growth.

In Vivo Studies

Research utilizing animal models has provided significant insights into the efficacy of H2-GMZ:

  • Mouse Models : In studies involving Pkd1 mouse models, which spontaneously develop cysts, daily administration of H2-GMZ from postnatal days 8 to 18 resulted in a marked reduction in kidney size and cystic index. The average survival time was extended from 28.5 days to 67.8 days .
  • Metanephric Organ Cultures : Experiments using embryonic metanephric kidneys demonstrated that H2-GMZ effectively limited cAMP-dependent cyst growth and enlargement .

Case Studies

Several studies have documented the biological activity and therapeutic potential of H2-GMZ:

  • Sundar et al. (2022) : This study highlighted that H2-GMZ reduced the proliferation index in ADPKD cells and inhibited chloride secretion effectively. The research indicated a promising safety profile with minimal side effects observed during short-term treatment .
  • Biological Reproductive Studies : Research has also explored H2-GMZ's application as a non-hormonal male contraceptive. Single oral doses resulted in significant loss of spermatids across various species, indicating its potential for reversible infertility .
  • Comparative Analysis with Lonidamine : A comparative study demonstrated that H2-GMZ was more effective than lonidamine in inhibiting both CFTR activity and cell proliferation in ADPKD models, suggesting enhanced therapeutic efficacy .

Summary of Biological Activities

ActivityDescriptionReferences
CFTR InhibitionBlocks chloride secretion, crucial for cyst formation in ADPKD
Cell Proliferation ReductionDecreases expression of key proteins involved in cell cycle regulation
Cytoskeletal Dynamics AlterationReduces cell motility and alters actin dynamics
In Vivo EfficacyExtends survival and reduces cyst formation in Pkd1 mouse models
Male Contraceptive PotentialCauses reversible infertility by disrupting spermatogenesis

Properties

Molecular Formula

C18H13Cl2F3N2O2

Molecular Weight

417.2 g/mol

IUPAC Name

3-[1-[(2,4-dichlorophenyl)methyl]-6-(trifluoromethyl)indazol-3-yl]propanoic acid

InChI

InChI=1S/C18H13Cl2F3N2O2/c19-12-3-1-10(14(20)8-12)9-25-16-7-11(18(21,22)23)2-4-13(16)15(24-25)5-6-17(26)27/h1-4,7-8H,5-6,9H2,(H,26,27)

InChI Key

OMVYOEVUBVQVKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N(N=C2CCC(=O)O)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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